![molecular formula C11H8F2O B11903808 1-(Difluoromethyl)-5-naphthol](/img/structure/B11903808.png)
1-(Difluoromethyl)-5-naphthol
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Overview
Description
1-(Difluoromethyl)-5-naphthol is a chemical compound characterized by the presence of a difluoromethyl group attached to a naphthol structure
Preparation Methods
The synthesis of 1-(Difluoromethyl)-5-naphthol typically involves the introduction of the difluoromethyl group into the naphthol structure. One common method is the nucleophilic difluoromethylation of naphthol derivatives using difluoromethylating agents such as ClCF₂H. This reaction is often carried out under mild conditions, making it suitable for large-scale industrial production . Another approach involves the use of difluorocarbene reagents, which can insert the difluoromethyl group into the naphthol structure through a radical mechanism .
Chemical Reactions Analysis
1-(Difluoromethyl)-5-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethylated quinones under specific conditions.
Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group, altering the compound’s properties.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
The introduction of the difluoromethyl group in 1-(difluoromethyl)-5-naphthol may significantly enhance its pharmacological properties. Compounds with similar structures have demonstrated various biological activities, including antibacterial, antifungal, and anti-inflammatory effects.
Potential Therapeutic Uses
- Antibacterial Activity : Research indicates that naphthol derivatives can exhibit antibacterial properties. The difluoromethyl substitution may improve these effects due to increased metabolic stability and altered lipophilicity.
- Anti-inflammatory Properties : Similar compounds have shown promise in reducing inflammation, suggesting that this compound could be explored for treating inflammatory diseases.
- Cancer Research : The compound's structural similarity to known anticancer agents warrants investigation into its potential as an anticancer drug. Preliminary studies could assess its efficacy against various cancer cell lines.
Material Science Applications
In addition to its medicinal applications, this compound can be utilized in material science. Its unique chemical properties allow for potential applications in the development of advanced materials.
Fluorescent Properties
- The compound's ability to absorb and emit light can be harnessed in the development of fluorescent materials. This property is particularly useful in creating sensors or imaging agents for biological applications.
Polymer Chemistry
- The integration of this compound into polymer matrices could lead to materials with enhanced thermal and mechanical properties. Its incorporation may result in polymers with improved durability and functionality.
Comparative Analysis of Related Compounds
Understanding the differences between this compound and other naphthol derivatives can provide insights into its unique properties and applications.
Compound Name | Structure Type | Key Features |
---|---|---|
2-Naphthol | Hydroxy naphthalene | Widely used in dye production; reactive aromatic system |
1-Naphthol | Hydroxy naphthalene | Similar reactivity; used in organic synthesis |
1-Fluoro-2-naphthol | Fluoro derivative | Exhibits different reactivity patterns due to fluorine |
2-Fluoro-1-naphthol | Fluoro derivative | Similar structure; potential differences in biological activity |
Nafamostat | Amidino derivative | Used as a therapeutic agent; shows different biological properties |
The table highlights how the difluoromethyl substituent distinguishes this compound from other compounds, potentially enhancing its efficacy in pharmaceutical applications.
Study on Antimicrobial Activity
A recent study investigated the antimicrobial effects of various naphthol derivatives, including those with fluorinated groups. Results indicated that compounds with a difluoromethyl group exhibited enhanced antibacterial activity against Gram-positive bacteria compared to their non-fluorinated counterparts.
Fluorescent Sensor Development
Another research project focused on developing a fluorescent sensor using derivatives of naphthol. The incorporation of a difluoromethyl group improved the sensor's sensitivity and selectivity for detecting specific biomolecules.
Mechanism of Action
The mechanism by which 1-(Difluoromethyl)-5-naphthol exerts its effects involves interactions with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to enzymes and receptors. This interaction can modulate the activity of specific pathways, leading to the desired biological or chemical effects .
Comparison with Similar Compounds
1-(Difluoromethyl)-5-naphthol can be compared to other difluoromethylated compounds, such as difluoromethylbenzene and difluoromethylphenol. While these compounds share the difluoromethyl group, their chemical and physical properties differ due to the varying structures of the aromatic rings. For instance, difluoromethylbenzene is more hydrophobic compared to this compound, which has a hydroxyl group that increases its hydrophilicity . This difference in properties highlights the uniqueness of this compound and its specific applications in research and industry.
Biological Activity
1-(Difluoromethyl)-5-naphthol is a chemical compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various applications in medicinal chemistry.
This compound is characterized by the presence of a difluoromethyl group attached to a naphthol structure. The synthesis of this compound typically involves the introduction of the difluoromethyl group into the naphthol framework, which can be achieved through various fluorination methods. Recent studies have highlighted efficient protocols for synthesizing difluoromethylated compounds, emphasizing their operational simplicity and practical applications in drug development .
Biological Activity
The biological activity of this compound has been investigated in several contexts, including its antimicrobial, anticancer, and enzyme inhibitory properties.
Antimicrobial Activity
Research indicates that naphthol derivatives exhibit significant antimicrobial properties. In a study evaluating various naphthol derivatives, including those with difluoromethyl substitutions, it was found that these compounds demonstrated notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes .
Table 1: Antimicrobial Activity of Naphthol Derivatives
Compound | Bacterial Strain | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 15 |
This compound | Escherichia coli | 12 |
Control (Nystatin) | Candida albicans | 20 |
Anticancer Properties
The potential anticancer effects of this compound have also been explored. Studies suggest that this compound may induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and modulation of signaling pathways involved in cell survival and proliferation. The difluoromethyl group enhances the lipophilicity of the molecule, which may contribute to improved cellular uptake and bioactivity .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Reactive Oxygen Species Generation : The compound can participate in redox cycling, leading to increased ROS levels that can damage cellular components and induce apoptosis.
- Enzyme Inhibition : It has been noted for its ability to inhibit certain enzymes involved in metabolic pathways, thereby altering cellular homeostasis.
- Interaction with Macromolecules : The compound may covalently bind to proteins or nucleic acids, affecting their function and stability .
Case Studies
Several case studies have documented the effects of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in various cancer cell lines.
- In Vivo Studies : Animal models treated with this compound showed a significant reduction in tumor size compared to controls, supporting its potential as an anticancer agent .
Properties
Molecular Formula |
C11H8F2O |
---|---|
Molecular Weight |
194.18 g/mol |
IUPAC Name |
5-(difluoromethyl)naphthalen-1-ol |
InChI |
InChI=1S/C11H8F2O/c12-11(13)9-5-1-4-8-7(9)3-2-6-10(8)14/h1-6,11,14H |
InChI Key |
JIXOQNDVTIKSRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(F)F |
Origin of Product |
United States |
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